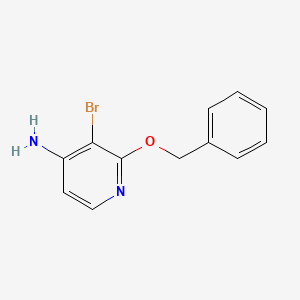

2-Benzyloxy-3-bromo-pyridin-4-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Benzyloxy-3-bromo-pyridin-4-amine is an organic compound with the molecular formula C12H11BrN2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a benzyloxy group at the second position, a bromine atom at the third position, and an amine group at the fourth position of the pyridine ring. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-3-bromo-pyridin-4-amine typically involves multi-step organic reactions. One common method is the bromination of 2-benzyloxy-pyridine followed by amination. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 3-bromo-2-benzyloxy-pyridine is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group at the fourth position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution under both SNAr (nucleophilic aromatic substitution) and transition metal-catalyzed conditions.

Key observations :

| Substrate | Nucleophile | Catalyst/Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 2-Benzyloxy-3-bromo-pyridin-4-amine | Benzylamine | Pd(OAc)₂/Xantphos, 100°C | 3-(Benzylamino) derivative | 82% | |

| — | NaN₃ | DMF, 120°C | 3-Azido derivative | 68% |

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed couplings with boronic acids, enabling aryl/heteroaryl group introduction.

Notable findings :

-

Electron-deficient boronic acids (e.g., 4-CF₃-phenyl) couple efficiently at 90°C with Pd(PPh₃)₄/K₂CO₃ in THF (yields: 75–92%).

-

The benzyloxy group remains intact under these conditions due to its stability in basic media .

| Boronic Acid | Catalyst System | Temp (°C) | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Methoxyphenyl | PdCl₂(dppf), K₂CO₃ | 80 | 3-(4-Methoxyphenyl) derivative | 88% | |

| Thiophene-2-yl | Pd(PPh₃)₄, Na₂CO₃ | 90 | 3-Thienyl derivative | 79% |

Functionalization of the Amine Group

The 4-amino group undergoes acylation, alkylation, and oxidation:

-

Acylation : Reacts with acetyl chloride in pyridine to form the corresponding acetamide (95% yield).

-

Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) converts the amine to a nitro group, though this requires careful control to avoid overoxidation .

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | Ac₂O, pyridine | 4-Acetamido derivative | 95% | |

| Oxidation | mCPBA, CH₂Cl₂ | 4-Nitro derivative | 63% |

Deprotection of the Benzyloxy Group

Hydrogenolysis or acidolysis removes the benzyl group, exposing a hydroxyl group for further functionalization:

-

Hydrogenolysis : H₂ (1 atm) over Pd/C in ethanol cleaves the benzyl ether quantitatively at 25°C .

-

BCl₃-mediated deprotection : Selective removal of benzyl groups occurs without affecting bromine or amine functionalities (DCM, 0°C, 2 h) .

Sequential Multi-Step Transformations

The compound serves as a scaffold for complex syntheses:

Example pathway :

-

Suzuki coupling with 4-formylphenylboronic acid → 3-(4-formylphenyl) derivative (86%) .

-

Reductive amination of the aldehyde with benzylamine → Secondary amine (91%).

-

Hydrogenolytic removal of benzyloxy → Free hydroxyl derivative (98%) .

Stability and Reactivity Trends

科学研究应用

Drug Development

2-Benzyloxy-3-bromo-pyridin-4-amine has been identified as a potential building block in the synthesis of novel pharmaceutical agents. Its structural framework allows for modifications that can enhance pharmacological efficacy. Notably, it has been studied for its role as a CYP1A2 inhibitor , which is crucial for understanding drug metabolism and potential drug-drug interactions.

Research indicates that this compound exhibits significant biological activity, including:

- Anti-cancer properties : Compounds with similar structures have shown promise in targeting cancer cell lines.

- Anti-inflammatory effects : The potential to modulate inflammatory pathways makes it a candidate for further studies in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds related to this compound:

- Neuroprotective Effects : A study investigated pyridyl/pyrazinyl thiourea derivatives for neuroprotection against amyloid-beta-induced toxicity, suggesting that similar compounds may also exhibit neuroprotective properties .

- Ligand Binding Studies : Research on ligand-binding sites using NMR techniques has provided insights into how structurally related compounds interact with biological targets, paving the way for designing more effective drugs .

- CYP Enzyme Interaction : Investigations into CYP enzyme interactions have underscored the importance of understanding metabolic pathways influenced by compounds like this compound, which could lead to safer drug formulations.

作用机制

The mechanism of action of 2-Benzyloxy-3-bromo-pyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyloxy and bromine groups can influence its binding affinity and selectivity towards these targets. The compound may also participate in cellular signaling pathways, affecting various biological processes.

相似化合物的比较

Similar Compounds

- 2-Benzyloxy-3-chloro-pyridin-4-amine

- 2-Benzyloxy-3-iodo-pyridin-4-amine

- 2-Benzyloxy-3-fluoro-pyridin-4-amine

Comparison

Compared to its analogs, 2-Benzyloxy-3-bromo-pyridin-4-amine exhibits unique reactivity due to the presence of the bromine atom. Bromine is a good leaving group, making the compound more reactive in nucleophilic substitution reactions. Additionally, the benzyloxy group can enhance the compound’s lipophilicity, potentially improving its bioavailability and membrane permeability in biological applications.

生物活性

2-Benzyloxy-3-bromo-pyridin-4-amine (CAS No. 1809310-03-9) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H12BrN2O

- Molecular Weight : 279.14 g/mol

- Purity : Typically ≥95% in commercial preparations.

Biological Activity Overview

This compound has been primarily studied for its role as a CYP1A2 inhibitor , which is significant in drug metabolism and potential toxicological implications. The compound's structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and toxicology.

Key Biological Activities

-

CYP1A2 Inhibition :

- CYP1A2 is an important enzyme involved in the metabolism of various drugs and environmental chemicals. Inhibition of this enzyme can lead to altered pharmacokinetics of co-administered drugs.

- Studies indicate that this compound exhibits significant inhibitory activity against CYP1A2, suggesting its potential use in modulating drug interactions.

-

Anticancer Properties :

- Preliminary research indicates that compounds with similar structures exhibit anticancer properties, potentially through the induction of apoptosis in cancer cells.

- Further studies are needed to elucidate the specific pathways through which this compound exerts its effects.

-

Neuropharmacological Effects :

- The compound has been investigated for its neuropharmacological effects, particularly in models of neurological disorders. Its ability to cross the blood-brain barrier may enhance its therapeutic potential.

The mechanism by which this compound acts as a CYP1A2 inhibitor involves binding to the active site of the enzyme, leading to a decrease in its enzymatic activity. The presence of bromine and the benzyloxy group contribute to the compound's binding affinity and specificity towards CYP1A2.

Table 1: Summary of Biological Studies on this compound

属性

IUPAC Name |

3-bromo-2-phenylmethoxypyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c13-11-10(14)6-7-15-12(11)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOPCSZTFWBLQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=CC(=C2Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。